Physicochemical properties of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile
Physicochemical properties of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile
An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utility of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate advanced molecular building blocks that serve as the architectural foundation for targeted therapeutics. 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1403567-70-3) is a highly specialized, bifunctional intermediate primarily utilized in the synthesis of bicyclic heteroaryl amine compounds. These compounds are critical in the development of highly selective phosphoinositide 3-kinase (PI3K) inhibitors, a major target class in oncology and immunology [1].
This whitepaper provides a comprehensive physicochemical profile of this intermediate, detailing the causality behind its structural design, and outlines field-proven, self-validating analytical protocols for its characterization and stability assessment.
Structural Rationale and Mechanistic Utility
The value of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile lies in its precise combination of functional groups, each engineered to solve specific pharmacokinetic and synthetic challenges:
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Tetrahydropyran (THP) Core: The incorporation of the oxygen heteroatom within the aliphatic ring significantly lowers the molecule's overall lipophilicity (LogP) compared to a standard cyclohexane ring. This is a deliberate design choice to improve aqueous solubility and reduce off-target hydrophobic interactions in the final active pharmaceutical ingredient (API).
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4-Fluorobenzoyl Moiety: The substitution of fluorine at the para position of the phenyl ring serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the most vulnerable site on the aromatic ring [2]. Second, the strong electron-withdrawing nature of fluorine increases the electrophilicity of the adjacent ketone, priming it for nucleophilic attack.
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Carbonitrile Handle: Situated at the quaternary C4 position alongside the ketone, the nitrile group acts as a highly reactive electrophilic center. When exposed to binucleophiles (such as hydrazines or amidines), the ketone and nitrile undergo rapid condensation to form 5- or 6-membered nitrogenous heterocycles (e.g., pyrazoles or pyrimidines). These heterocycles ultimately form the crucial hinge-binding motifs required for PI3K inhibition[1].
Fig 1. Synthetic pathway utilizing the core intermediate for PI3K inhibitor development.
Physicochemical Properties
Understanding the baseline physicochemical properties of this intermediate is essential for optimizing downstream reaction conditions and predicting the behavior of the final API. The quantitative data is summarized below:
| Property | Value | Method / Source |
| Chemical Name | 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile | IUPAC Nomenclature |
| CAS Registry Number | 1403567-70-3 | Literature / Patent Data [1] |
| Molecular Formula | C₁₃H₁₂FNO₂ | Calculated |
| Molecular Weight | 233.24 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 50.1 Ų | Predicted (Nitrile + Ketone + Ether) |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Hydrogen Bond Acceptors | 4 | Structural Analysis (F, O, O, N) |
| Predicted LogP | ~1.8 | In silico estimation |
Analytical Characterization Protocol (LC-MS/UV)
To ensure the structural integrity and purity of the intermediate before deploying it in complex multi-step syntheses, a robust, self-validating LC-MS protocol is required.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade acetonitrile to create a primary stock.
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Causality: Acetonitrile ensures complete solvation of the lipophilic fluorobenzoyl moiety while remaining entirely compatible with reverse-phase mobile phases, preventing sample precipitation upon injection.
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Chromatographic Separation: Inject 2 µL onto an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) maintained at 40°C.
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Causality: The C18 stationary phase provides optimal retention for the mixed polar/non-polar topology of the molecule. The elevated column temperature reduces mobile phase viscosity, thereby sharpening peak resolution and reducing backpressure.
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Gradient Elution: Utilize a binary gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) ramping from 5% to 95% organic over 3.5 minutes.
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Causality: Formic acid acts as a proton source. While nitriles are poor proton acceptors, the ketone oxygen readily protonates, facilitating the formation of the[M+H]⁺ adduct (m/z 234.24) in positive electrospray ionization (ESI+).
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Self-Validation (Orthogonal Detection): Monitor the eluent simultaneously via a Photodiode Array (PDA) at 254 nm and ESI-MS.
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Causality: The fluorobenzoyl chromophore provides strong UV absorbance. By correlating the UV peak area directly with the extracted ion chromatogram (EIC), the scientist validates that the observed mass corresponds to the primary structural entity, effectively ruling out isobaric impurities or background noise.
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Thermodynamic Solubility and Stability Assessment
Kinetic solubility assays (often utilizing DMSO spikes) frequently overestimate solubility due to co-solvent effects and metastable supersaturation. For rigorous pre-formulation or late-stage synthesis planning, a thermodynamic shake-flask method is mandatory [3].
Step-by-Step Methodology:
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Solid Equilibration: Add 5.0 mg of crystalline 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile to 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a borosilicate glass vial.
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Causality: Utilizing an excess of solid material ensures the system reaches a true thermodynamic equilibrium, representing the absolute maximum concentration the aqueous buffer can sustain.
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Agitation and Incubation: Shake the suspension at 300 RPM at exactly 25°C for 24 hours.
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Causality: A 24-hour duration is critical to overcome the crystal lattice energy of the solid state and achieve steady-state dissolution without inducing shear-based degradation.
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Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
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Causality: High-speed centrifugation followed by PTFE filtration (which minimizes non-specific binding of lipophilic compounds) guarantees that no undissolved micro-particulates artificially inflate the calculated solubility value.
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Quantification: Dilute the filtered supernatant 1:10 in the mobile phase and analyze via the previously validated UPLC-UV method against a multi-point calibration curve.
Fig 2. Self-validating experimental workflow for thermodynamic solubility profiling.
References
- European Patent Office. (2015). EP 3209664 B1: Bicyclic Heteroaryl Amine Compounds as PI3K Inhibitors. Google Patents.
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]
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Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL: [Link]
